molecular formula C21H23F5NO5P B2993540 (2S)-2-ethylbutyl 2-(((perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate CAS No. 1911578-98-7

(2S)-2-ethylbutyl 2-(((perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate

Cat. No. B2993540
CAS RN: 1911578-98-7
M. Wt: 495.383
InChI Key: NQSOMRSHXPZDCC-HHSZUNSFSA-N
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Description

“(S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate” is an alanine derivative . It is an impurity of Sofosbuvir, a NS5B inhibitor used for the treatment of hepatitis C .


Molecular Structure Analysis

The molecular formula of “(S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate” is C18H17F5NO5P . The molecular weight is 453.3 g/mol . The IUPAC name is propan-2-yl (2S)-2-[[ (2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate” include a molecular weight of 453.3 g/mol and a molecular formula of C18H17F5NO5P . It is a solid substance with an off-white to light yellow color . In vitro, it has a solubility of 50 mg/mL in DMSO .

Scientific Research Applications

Synthesis and Isolation in Pharmaceutical Compounds

An advanced intermediate, similar to (2S)-2-ethylbutyl 2-(((perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate, has been utilized in the synthesis of Remdesivir. This intermediate, known as (S)-2-Ethylbutyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate (1b), is a diastereoselective nucleoside phosphoramidate prodrug. It's used as an antiviral agent and has been synthesized with high yield and efficient stereoselectivity (Chavhan, Mohite, & Pandey, 2023).

Application in Analytical Chemistry

A chemical derivatization and degradation approach combined with mass spectrometry was used to characterize a metabolite of a compound structurally related to (2S)-2-ethylbutyl 2-(((perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate. This technique helped in identifying unknown trace organic compounds in environmental or laboratory studies (Fujita, Campbell, Mong, & Reinhard, 2001).

Enzymatic Resolution in Organic Chemistry

A process involving enzymatic resolution was used for creating enantiomerically pure compounds, similar in structure to (2S)-2-ethylbutyl 2-(((perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate. This method highlights the importance of stereochemistry in the synthesis of complex organic molecules (Fadnavis, Radhika, & Devi, 2006).

Herbicidal Properties

A compound structurally related, ethyl 2(R)-[4-[[3-chloro-5-(difluoromethoxy)-2-pyridyl]oxy]phenoxy]propanoate, was synthesized and found to possess herbicidal properties. This showcases the potential use of similar compounds in agricultural applications (Bauer et al., 1990).

properties

IUPAC Name

2-ethylbutyl (2S)-2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F5NO5P/c1-4-13(5-2)11-30-21(28)12(3)27-33(29,31-14-9-7-6-8-10-14)32-20-18(25)16(23)15(22)17(24)19(20)26/h6-10,12-13H,4-5,11H2,1-3H3,(H,27,29)/t12-,33?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSOMRSHXPZDCC-HHSZUNSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)COC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)COC(=O)[C@H](C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F5NO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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